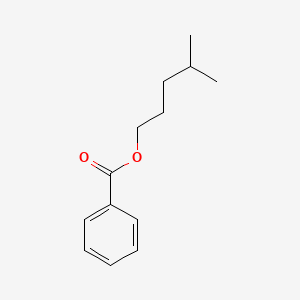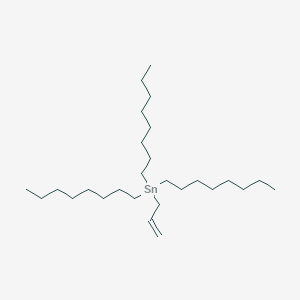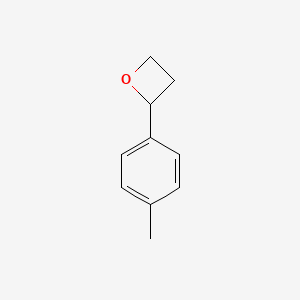
2-(4-Methylphenyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)oxetane: is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom. The presence of the oxetane ring imparts unique chemical and physical properties to the compound, making it an interesting subject for research in various scientific fields. The compound’s structure consists of an oxetane ring substituted with a 4-methylphenyl group at the second position, which influences its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives, including 2-(4-Methylphenyl)oxetane, involves intramolecular cyclization.
Paternò–Büchi Reaction:
Epoxide Ring Opening/Ring Closing: This method involves the opening of an epoxide ring followed by ring closure to form the oxetane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the oxetane ring into other functional groups, such as alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Various catalysts, such as transition metal complexes, can facilitate these reactions.
Major Products:
Oxidation Products: Carbonyl compounds such as ketones and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Varied depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: 2-(4-Methylphenyl)oxetane is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level .
Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as drug candidates due to their stability and ability to modulate physicochemical properties .
Industry: Industrially, this compound is used in the production of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism by which 2-(4-Methylphenyl)oxetane exerts its effects involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, influencing biological pathways and processes . The compound’s reactivity is largely determined by the strain in the four-membered oxetane ring, which makes it susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
- 2-(2,4-Dimethylphenyl)oxetane
- 2-(2,4,6-Trimethylphenyl)oxetane
- Oxetan-3-one
- 3-Iodooxetane
Comparison: 2-(4-Methylphenyl)oxetane is unique due to the presence of the 4-methylphenyl group, which influences its reactivity and applications. Compared to other oxetane derivatives, it may exhibit different physicochemical properties, such as solubility and stability . The specific substitution pattern can also affect its biological activity and potential as a drug candidate .
Propriétés
Numéro CAS |
5583-71-1 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-(4-methylphenyl)oxetane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10-6-7-11-10/h2-5,10H,6-7H2,1H3 |
Clé InChI |
MRLRPXORUHJYDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


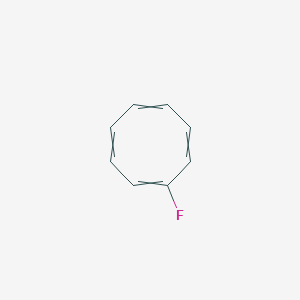
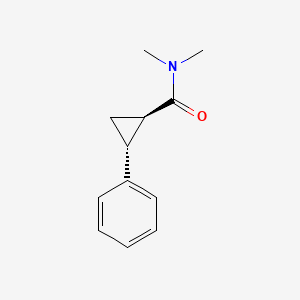
![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

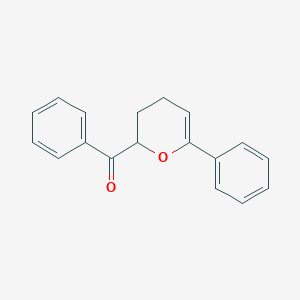
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
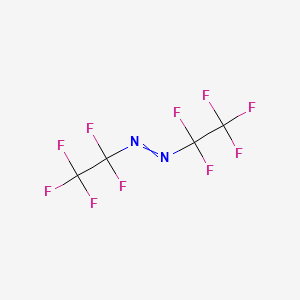
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
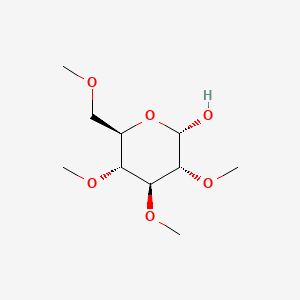

![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)
